molecular formula C10H8N2O4S B2420204 2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid CAS No. 1008673-64-0

2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid

Cat. No.: B2420204
CAS No.: 1008673-64-0
M. Wt: 252.24
InChI Key: VQTCTUOHTJTVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is a heterocyclic compound that contains a thiazolidine ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like piperidine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted derivatives of the benzoic acid moiety .

Scientific Research Applications

2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways involved in inflammation and cancer, leading to the modulation of these processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid
  • 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)amino]benzoic acid
  • 4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-benzoic acid methyl ester

Uniqueness

2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is unique due to its specific structural features, which confer distinct biological activities. The presence of both the thiazolidine ring and the benzoic acid moiety allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c13-7-8(17-10(16)12-7)11-6-4-2-1-3-5(6)9(14)15/h1-4,8,11H,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTCTUOHTJTVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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